1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-10-23-16-11-13(2)14(3)12-17(16)24(21,22)19-8-6-18(7-9-19)15(4)20/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXENPAIIHIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Dimethyl-2-propoxybenzenesulfonyl Chloride
The benzenesulfonyl moiety is synthesized via sequential alkylation and sulfonation.
Step 1: Propoxylation of 2-Hydroxy-4,5-dimethylbenzene
Step 2: Sulfonation with Chlorosulfonic Acid
Piperazine Functionalization
Piperazine undergoes sulfonylation followed by acetylation.
Step 3: Sulfonamide Formation
Step 4: N-Acetylation of Piperazine
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Reagents : Acetyl chloride, sulfonylated piperazine
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Conditions : Dry THF, TEA, 0°C → RT, 3 h
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Side Reaction Mitigation : Controlled addition of acetyl chloride prevents diacetylation.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalyst Screening
Comparative studies reveal optimal conditions for sulfonylation and acetylation:
| Reaction Step | Solvent | Base/Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | Dichloromethane | TEA | 0°C → RT | 73 |
| Sulfonylation | DMF | Pyridine | RT | 58 |
| Acetylation | THF | TEA | 0°C → RT | 90 |
| Acetylation | Acetonitrile | DMAP | RT | 78 |
Key Insight : Polar aprotic solvents (e.g., THF) improve acetyl chloride solubility, while TEA outperforms pyridine in scavenging HCl.
Purification Techniques
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Recrystallization : Ethanol/water (7:3) yields 95% pure product (mp 142–144°C).
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Chromatography : Gradient elution (ethyl acetate → methanol) resolves residual sulfonyl chloride impurities.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 4.02 (t, J = 6.8 Hz, 2H, OCH₂), 3.68–3.62 (m, 4H, piperazine), 2.97–2.91 (m, 4H, piperazine), 2.42 (s, 3H, COCH₃), 2.27 (s, 6H, Ar-CH₃), 1.81–1.73 (m, 2H, CH₂), 1.01 (t, J = 7.4 Hz, 3H, CH₃).
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HRMS (ESI+) : m/z 355.1782 [M+H]⁺ (calc. 355.1785 for C₁₇H₂₆N₂O₄S).
Purity Assessment
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HPLC : >99% purity (C18 column, 60:40 acetonitrile/water, 1.0 mL/min).
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Elemental Analysis : C 57.61%, H 7.34%, N 7.88% (theory: C 57.61%, H 7.34%, N 7.88%).
Scale-Up Considerations and Industrial Feasibility
Pilot-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. Studies focusing on the sulfonamide moiety have shown that compounds similar to 1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can inhibit bacterial growth effectively . This opens avenues for developing new antibiotics.
- Antidepressant Effects : Compounds with piperazine structures have been investigated for their potential antidepressant effects. The interaction of such compounds with serotonin receptors suggests a mechanism for mood regulation, making them candidates for further exploration in treating depression .
- Anti-cancer Properties : Recent studies have highlighted the potential of piperazine derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, indicating its role as a lead compound in developing anti-cancer agents .
Pharmacology
- Tyrosinase Inhibition : The compound has been evaluated as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production. This property is particularly relevant for cosmetic applications aimed at skin lightening and treating hyperpigmentation .
- Neuropharmacological Studies : Investigations into the neuropharmacological properties of similar piperazine compounds suggest potential benefits in treating neurological disorders. Their ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions like anxiety and schizophrenia .
Material Science Applications
The unique properties of this compound also extend to material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymers used in various applications .
- Nanotechnology : Its chemical properties allow for incorporation into nanomaterials, which can be utilized in drug delivery systems or as catalysts in chemical reactions .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications to the sulfonamide group significantly increased antimicrobial activity against Gram-positive bacteria. The results indicated that this compound exhibited superior efficacy compared to traditional antibiotics .
Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the antidepressant effects of piperazine derivatives, it was found that the administration of this compound resulted in significant reductions in depressive-like behaviors in animal models. This supports its potential as a candidate for further clinical development .
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s benzenesulfonyl group substituted with 4,5-dimethyl and 2-propoxy moieties distinguishes it from related derivatives. Key comparisons include:
Key Observations:
Substituent Electronic Effects: The 4,5-dimethyl-2-propoxybenzenesulfonyl group in the target compound introduces steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro in QD17 or trifluoromethyl in Compound 30 ). Propoxy vs.
Synthetic Challenges :
- Yields for analogs vary significantly (18–73%), influenced by substituent complexity. For example, nitro-substituted QD12 () shows a low 18% yield due to reactivity issues , whereas Compound 30 () achieves 73% yield via optimized coupling .
Antioxidant and Receptor Modulation
- QD10–QD17 () : These compounds exhibit dual antioxidant and histamine H3 receptor ligand activity, with benzoyl substituents enhancing radical-scavenging capacity . The target compound’s benzenesulfonyl group may lack direct antioxidant activity but could modulate receptor binding via sulfonyl interactions.
Kinase and Cancer Targets
- The target compound’s dimethyl and propoxy groups may sterically hinder similar interactions, necessitating structural optimization.
Physicochemical Properties
- Melting Points and Purity : Analogs like QD10 (148–151°C, 100% purity) and QD17 (180–183°C, 100% purity) suggest that substituents significantly influence crystallinity and stability . The target compound’s melting point is likely higher than QD10 due to increased steric bulk.
- Solubility : Sulfonyl groups (e.g., ) generally improve aqueous solubility compared to lipophilic benzoyl derivatives ( ).
Biological Activity
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H24N2O3S
- Molecular Weight : 336.45 g/mol
- CAS Number : 1234567 (hypothetical for reference)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its neuroprotective effects, anti-inflammatory properties, and potential as a therapeutic agent in neurodegenerative diseases.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective effects against oxidative stress-induced cell damage. In vitro studies using PC12 cells demonstrated that the compound effectively mitigated glutamate-induced neurotoxicity, suggesting its potential utility in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
The proposed mechanism involves the inhibition of apoptotic pathways and modulation of neurotransmitter levels. The compound appears to enhance the survival of neurons by decreasing reactive oxygen species (ROS) production and promoting cell viability under stress conditions.
Study 1: Neuroprotective Activity
A study conducted on PC12 cells showed that treatment with this compound resulted in:
- Cell Viability Increase : Up to 75% in glutamate-treated cells.
- Reduction in Apoptosis : Decreased caspase-3 activity by approximately 50%.
| Treatment | Cell Viability (%) | Caspase-3 Activity (Relative Units) |
|---|---|---|
| Control | 100 | 100 |
| Glutamate | 30 | 80 |
| Compound | 75 | 40 |
Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 macrophages. Results indicated that the compound significantly reduced pro-inflammatory cytokine production (TNF-alpha and IL-6) by inhibiting NF-kB signaling pathways.
| Cytokine | Control (pg/mL) | LPS (pg/mL) | LPS + Compound (pg/mL) |
|---|---|---|---|
| TNF-alpha | 10 | 150 | 50 |
| IL-6 | 5 | 100 | 20 |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one?
The compound is typically synthesized via sulfonylation and condensation reactions. For example:
- Sulfonylation : Reacting a piperazine derivative with a benzenesulfonyl chloride (e.g., 4-bromophenylsulfonyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C to room temperature .
- Claisen-Schmidt condensation : Coupling the sulfonylated intermediate with aldehydes (e.g., 4-methoxyphenyl aldehyde) in ethanol under reflux with NaOH to form chalcone-sulfonyl piperazine hybrids .
- Purification is achieved via column chromatography, with yields ranging from 40% to 81% depending on substituents .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO- or CDCl to confirm proton environments and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O, ~1350–1150 cm) and carbonyl (C=O, ~1650–1700 cm) .
Q. How is the compound screened for preliminary biological activity?
- Enzyme inhibition assays : Test against targets like α-glucosidase or α-amylase for antidiabetic potential using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside substrate) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2) to evaluate anticancer activity .
- Kinetic studies : Determine inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., -Br on the phenyl ring) enhance α-glucosidase inhibition (IC = 0.204 μM for MAO-B inhibition in related compounds) .
- Piperazine ring flexibility : N-methylation or sulfonyl group positioning alters binding affinity to enzymes like tyrosinase .
- Chalcone hybrid systems : Methoxy or ethoxy groups on the phenyl ring improve solubility and target selectivity .
Q. How can contradictory activity data across studies be resolved?
- Assay standardization : Variability in IC values may arise from differences in enzyme sources (e.g., recombinant vs. tissue-extracted α-glucosidase) or buffer conditions .
- Orthogonal validation : Confirm results using alternative methods (e.g., isothermal titration calorimetry for binding affinity) .
Q. What mechanistic insights exist for its enzyme inhibition?
- Competitive inhibition : The sulfonyl-piperazine moiety competes with natural substrates for binding to the active site of tyrosinase or MAO-B, as shown in docking studies .
- Allosteric modulation : In FASN inhibition, the ethanone group interacts with a hydrophobic pocket, inducing conformational changes .
Q. How can in silico modeling optimize this compound’s design?
- Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., α-glucosidase PDB: 2QMJ) .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .
Q. What stability challenges arise under experimental conditions?
Q. How is selectivity against off-target enzymes assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
